molecular formula C9H16FNO2 B1320034 (S)-1-Boc-3-fluoropyrrolidine CAS No. 479253-00-4

(S)-1-Boc-3-fluoropyrrolidine

Cat. No.: B1320034
CAS No.: 479253-00-4
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-ZETCQYMHSA-N
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Description

(S)-1-Boc-3-fluoropyrrolidine is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Building Blocks in Medicinal Chemistry

(S)-1-Boc-3-fluoropyrrolidine has been recognized for its significance as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds. A notable synthesis pathway involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine, underscoring the compound's utility in creating structurally complex and biologically active molecules (Verniest et al., 2010).

Stereoselective Synthesis

The compound's role extends to stereoselective synthesis, where its fluoroamination leads to anti or syn 3-fluoropyrrolidines. This process is influenced by the geometry of the alkene precursor, and the usage of N-tosyl or N-Boc nucleophiles aids in controlling stereoselectivity, although it introduces challenges such as competitive fluorodesilylation (Combettes et al., 2012).

Determination of Absolute Configuration

The compound plays a critical role in stereochemical studies as well. For instance, the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol enantiomers was determined using vibrational circular dichroism. This study involved chemical synthesis processes where the CBZ protecting group was exchanged with Boc, followed by several reaction steps, showcasing the compound's utility in advanced stereochemical analyses (Procopiou et al., 2016).

Kinetic Resolution and Selective Oxidation

Another application involves the kinetic resolution of N-Boc protected compounds, as seen in the synthesis of 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine. The process leverages the catalytic capabilities of Pseudomonas fluorescens lipase and involves selective oxidation, highlighting the compound's role in enantioselective synthesis (Haddad & Larchevěque, 2005).

Application in Synthesis of Dipeptidyl Peptidase-IV Inhibitors

The compound is also instrumental in the study of metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, where its fluoropyrrolidine moiety undergoes metabolic activation. This study provides insights into bioactivation mechanisms and the role of fluoropyrrolidine rings in the formation of chemically reactive intermediates (Xu et al., 2004).

Mechanism of Action

In the context of a drug, the mechanism of action refers to how the drug produces its effect in the body. This usually involves the drug’s interaction with certain biological targets, such as receptors or enzymes .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are a common source of this information .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594010
Record name tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479253-00-4
Record name tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 479253-00-4
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Synthesis routes and methods I

Procedure details

A −70° C. solution of (R)-(−)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5 g, 26.7 mmol) in anhydrous EtOAc (250 mL) was treated dropwise with DAST (4.6 mL, 1.3 equiv.) and stirred for 1.5 h. The reaction was allowed to warm to room temperature over a period of 3 h. The reaction mixture was poured into ice cold saturated aqueous sodium bicarbonate solution (300 mL). The EtOAc layer was separated and washed with additional saturated aqueous sodium bicarbonate solution (2×300 mL) and then with brine (300 mL). The organics were dried over anhydrous Na2SO4, filtered and evaporated in vacuo. The crude residue was purified by silica gel chromatography (Hexanes to 1:9 EtOAc:Hexanes, gradient eluant) to yield 3-Fluoro-pyrrolidine-1-carboxylic acid tert-butyl ester as an oil (1.7 g).
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250 mL
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300 mL
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Synthesis routes and methods II

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